Z-Tyr-ONp

Descripción

Structure

3D Structure

Propiedades

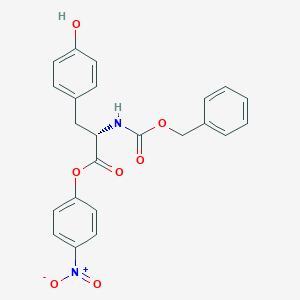

IUPAC Name |

(4-nitrophenyl) 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O7/c26-19-10-6-16(7-11-19)14-21(24-23(28)31-15-17-4-2-1-3-5-17)22(27)32-20-12-8-18(9-13-20)25(29)30/h1-13,21,26H,14-15H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHIFOXZYIQZFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3556-56-7 |

Source

|

| Record name | N-Benzyloxycarbonyltyrosine-4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003556567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC88489 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Z-Tyr-ONp chemical structure and properties

Chemical Structure, Synthesis, and Enzymological Applications

Executive Summary

Z-Tyr-ONp (N-Carbobenzyloxy-L-tyrosine 4-nitrophenyl ester) is a highly specific, chromogenic substrate and activated intermediate used primarily in protein biochemistry and peptide synthesis.[1] Its dual utility stems from the lability of the p-nitrophenyl ester bond: in enzymology, it serves as a sensitive spectrophotometric probe for chymotrypsin-like serine proteases; in organic synthesis, it functions as a pre-activated building block for fragment coupling.

This guide provides a rigorous technical analysis of Z-Tyr-ONp, detailing its physicochemical profile, synthetic pathways, and standardized protocols for kinetic assays.

Molecular Architecture & Physicochemical Profile

The structure of Z-Tyr-ONp integrates three functional domains: the Z-group (benzyloxycarbonyl) for amine protection, the L-Tyrosine side chain for enzyme specificity (aromatic recognition), and the ONp (p-nitrophenyl) group for activation/detection.[1]

Chemical Specifications

| Property | Data |

| IUPAC Name | 4-nitrophenyl (2S)-2-[(benzyloxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate |

| CAS Number | 3556-56-7 |

| Molecular Formula | |

| Molecular Weight | 436.42 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 154–158 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate. Insoluble in water. |

| p-Nitrophenol: ~18,300 |

Structural Analysis

The p-nitrophenyl ester is an "active ester." The electron-withdrawing nitro group on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by:

-

Serine Proteases: The hydroxyl group of the catalytic serine (e.g., Ser195 in Chymotrypsin).

-

Amines: The N-terminus of a growing peptide chain during synthesis.

Synthetic Production: Activated Ester Coupling

The synthesis of Z-Tyr-ONp is a classic dehydration coupling reaction. It typically employs N,N'-Dicyclohexylcarbodiimide (DCC) to couple N-protected tyrosine (Z-Tyr-OH) with p-nitrophenol.

Reaction Pathway (DOT Visualization)

Figure 1: DCC-mediated synthesis of Z-Tyr-ONp. The reaction is driven by the formation of the insoluble byproduct dicyclohexylurea (DCU).

Standard Synthesis Protocol

-

Solvation: Dissolve 10 mmol Z-Tyr-OH and 10 mmol p-nitrophenol in anhydrous Ethyl Acetate (EtOAc) or DMF.

-

Activation: Cool to 0°C. Add 10.5 mmol DCC dropwise.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 12 hours.

-

Purification:

-

Filter off the precipitated DCU byproduct.

-

Wash the filtrate with 5%

(removes unreacted phenols) and dilute citric acid (removes amines/urea traces). -

Recrystallize from Ethanol/Hexane.

-

Enzymological Utility: Chymotrypsin Assay

Z-Tyr-ONp is a "specific" substrate for Chymotrypsin. Unlike non-specific esters (like p-nitrophenyl acetate), the tyrosine side chain binds tightly to the enzyme's hydrophobic pocket (S1 subsite), positioning the ester bond precisely at the catalytic triad.

Mechanism of Action

The hydrolysis follows a Ping-Pong Bi-Bi mechanism involving an acyl-enzyme intermediate.

-

Acylation (Fast): Enzyme attacks Z-Tyr-ONp, releasing p-nitrophenol (Yellow).

-

Deacylation (Rate-Limiting): Water attacks the acyl-enzyme, releasing Z-Tyr-OH and regenerating the enzyme.

Note on "Burst" Kinetics: Because acylation is often faster than deacylation for non-specific substrates, a "burst" of color is seen. For specific substrates like Z-Tyr-ONp, the steady-state rate reflects the turnover number (

Experimental Protocol: Kinetic Assay

Objective: Determine the specific activity or kinetic constants (

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

(Calcium stabilizes Chymotrypsin). -

Substrate Stock: 10 mM Z-Tyr-ONp in DMSO (Prepare fresh; protect from moisture).

-

Enzyme Stock: 1 mg/mL

-Chymotrypsin in 1 mM HCl.

Workflow Diagram

Figure 2: Spectrophotometric assay workflow for Z-Tyr-ONp hydrolysis.

Step-by-Step Procedure:

-

Blanking: In a cuvette, add 2.9 mL Buffer and 0.1 mL Substrate Stock. Use this to zero the spectrophotometer at 400 nm (or 410 nm).

-

Why? Corrects for spontaneous hydrolysis of the ester.

-

-

Reaction: Add 10–50 µL of Enzyme Stock to the cuvette. Mix immediately.

-

Measurement: Record

per minute for the initial linear phase (typically 0–120 seconds). -

Quantification:

-

: ~18.3

-

: ~18.3

Troubleshooting & Stability

-

Spontaneous Hydrolysis: Z-Tyr-ONp is moisture-sensitive. If the background rate (blank) is high (

AU/min), the stock solution has degraded. Solution: Store solid desicated at -20°C; make DMSO stocks daily. -

Solubility Issues: Turbidity in the cuvette indicates precipitation. Solution: Ensure final DMSO concentration is <5% (v/v) or add 0.01% Triton X-100 to the buffer.

-

pH Sensitivity: The extinction coefficient of the product (p-nitrophenol) is pH-dependent.[2][3]

-

At pH 7.0:

(Only ~50% ionized). -

At pH 8.5:

(Fully ionized). -

Recommendation: Always run standard curves of p-nitrophenol in your specific assay buffer to determine the exact effective

.

-

References

-

Sigma-Aldrich. Product Specification: Z-Tyr-ONp (CAS 3556-56-7).Link

-

Bender, M. L., et al. (1966). "The Kinetics of the

-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate." Journal of Biological Chemistry, 241(21), 4828-4834. Link -

Worthington Biochemical. Chymotrypsin Assay Manual.Link

-

Barman, T. E. (1969).[4] Enzyme Handbook. Springer-Verlag. (Source for extinction coefficients).

-

PubChem. Compound Summary: Z-Tyr-ONp. National Library of Medicine. Link

Sources

An In-depth Technical Guide to Nα-Z-L-tyrosine p-nitrophenyl ester: Function and Application in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Classic Chromogenic Substrate

Nα-Z-L-tyrosine p-nitrophenyl ester, systematically named (S)-4-nitrophenyl 2-(benzyloxycarbonylamino)-3-(4-hydroxyphenyl)propanoate and commonly abbreviated as Z-Tyr-ONp, is a cornerstone tool in the field of enzymology. Its primary function lies in its role as a highly specific chromogenic substrate for the serine protease, α-chymotrypsin. The inherent chemical properties of this molecule allow for a straightforward and sensitive spectrophotometric assay of chymotrypsin activity, making it an invaluable reagent for studying enzyme kinetics, inhibitor screening, and understanding the fundamental mechanisms of protease function.

This guide provides a comprehensive overview of Z-Tyr-ONp, from its chemical and physical properties to a detailed, field-proven protocol for its use in chymotrypsin activity assays. The causality behind experimental choices is elucidated to empower researchers to not only replicate but also adapt these methodologies for their specific research needs.

Core Function: A Spectrophotometric Window into Enzymatic Activity

The utility of Nα-Z-L-tyrosine p-nitrophenyl ester stems from its susceptibility to hydrolysis by chymotrypsin, an enzyme known for its preference for cleaving peptide bonds C-terminal to aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. The brilliance of this synthetic substrate lies in the p-nitrophenyl ester group. Upon enzymatic cleavage of the ester bond, the reaction liberates p-nitrophenol. In alkaline conditions, p-nitrophenol tautomerizes to the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 400-410 nm. This color change provides a direct and quantifiable measure of enzymatic activity.

The rate of p-nitrophenol release is directly proportional to the rate of the enzymatic reaction, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

Physicochemical Properties of Nα-Z-L-tyrosine p-nitrophenyl ester

A thorough understanding of the substrate's properties is crucial for accurate and reproducible experimental design.

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₀N₂O₇ | [1] |

| Molecular Weight | 436.42 g/mol | [1] |

| CAS Number | 3556-56-7 | [2] |

| Appearance | Solid | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

| Purity | ≥98% | [2] |

| Solubility | Due to the tyrosine moiety, solubility is pH-dependent. Generally soluble in organic solvents like DMSO and DMF. Low solubility in neutral aqueous solutions. | [3] |

The Enzymatic Reaction: A Mechanistic Overview

The hydrolysis of Nα-Z-L-tyrosine p-nitrophenyl ester by chymotrypsin follows the well-established mechanism of serine proteases, which involves a catalytic triad of serine, histidine, and aspartate residues in the enzyme's active site.

Caption: Chymotrypsin-catalyzed hydrolysis of Z-Tyr-ONp.

Experimental Protocol: A Self-Validating System for Chymotrypsin Activity Assay

This protocol is designed to be a robust and self-validating system for determining the kinetic parameters of chymotrypsin using Nα-Z-L-tyrosine p-nitrophenyl ester.

Reagents and Materials

-

α-Chymotrypsin: From bovine pancreas, lyophilized powder. Prepare a stock solution in 1 mM HCl and store at -20°C.

-

Nα-Z-L-tyrosine p-nitrophenyl ester (Z-Tyr-ONp): Prepare a stock solution in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) due to its low aqueous solubility.

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.8, containing 0.02 M CaCl₂. The calcium ions are important for the stability of chymotrypsin.

-

Spectrophotometer: Capable of measuring absorbance at 410 nm.

-

Cuvettes: Quartz or disposable UV-transparent cuvettes.

-

Pipettes: Calibrated micropipettes.

-

Thermostatically controlled water bath or cuvette holder.

Experimental Workflow

Caption: Workflow for chymotrypsin kinetic assay.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Chymotrypsin Stock Solution: Dissolve α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. Dilute this stock solution further in 1 mM HCl to achieve a working concentration suitable for the assay (e.g., 10-50 µg/mL). The final enzyme concentration in the cuvette should be in the nanomolar range.

-

Z-Tyr-ONp Stock Solution: Dissolve Nα-Z-L-tyrosine p-nitrophenyl ester in 100% DMSO to create a high-concentration stock (e.g., 10 mM). This stock solution should be stored at -20°C and protected from light.

-

Assay Buffer: Prepare a 0.1 M Tris-HCl buffer and adjust the pH to 7.8. Add CaCl₂ to a final concentration of 0.02 M.

-

-

Assay Procedure:

-

Set the spectrophotometer to read absorbance at 410 nm and equilibrate the cuvette holder to 25°C.

-

In a 1 mL cuvette, add the following in order:

-

Assay Buffer (e.g., 950 µL)

-

Z-Tyr-ONp stock solution (e.g., 10 µL for a final concentration of 100 µM). The volume of the organic solvent should be kept to a minimum (ideally ≤5% of the total volume) to avoid affecting enzyme activity.

-

-

Mix the contents of the cuvette by gentle inversion and incubate for 5 minutes at 25°C to allow the solution to reach thermal equilibrium.

-

Initiate the reaction by adding a small volume of the chymotrypsin working solution (e.g., 40 µL) to the cuvette.

-

Immediately start recording the absorbance at 410 nm every 15 or 30 seconds for a total of 5 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 410 nm as a function of time.

-

Determine the initial velocity (v₀) of the reaction by calculating the slope of the linear portion of the curve (ΔA/min).

-

Convert the rate of change in absorbance to the rate of p-nitrophenol formation using the Beer-Lambert law: v₀ (M/min) = (ΔA/min) / (ε * l) where:

-

ε (epsilon) is the molar extinction coefficient of p-nitrophenol at 410 nm and pH 7.8, which is approximately 18,000 M⁻¹cm⁻¹[4][].

-

l is the path length of the cuvette (typically 1 cm).

-

-

To determine the Michaelis-Menten kinetic parameters, repeat the assay with varying concentrations of the substrate, Z-Tyr-ONp.

-

Plot the initial velocity (v₀) against the substrate concentration [S] and fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) where:

-

Vmax is the maximum reaction velocity.

-

Km is the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of Vmax.

-

-

The turnover number (kcat) can be calculated from Vmax if the enzyme concentration [E] is known: kcat = Vmax / [E]

-

Field-Proven Insights and Causality

-

Choice of Solvent for Substrate: DMSO is a common choice for dissolving Z-Tyr-ONp due to its aprotic nature and ability to dissolve a wide range of organic molecules. However, it is crucial to keep the final concentration of DMSO in the assay low, as high concentrations can denature the enzyme.[6]

-

Importance of Calcium Ions: The presence of Ca²⁺ in the assay buffer is critical for the structural integrity and stability of chymotrypsin, thereby ensuring consistent enzymatic activity throughout the experiment.

-

pH Optimum: The optimal pH for chymotrypsin activity is typically around 7.8-8.0. The use of Tris-HCl buffer at pH 7.8 ensures that the enzyme is operating at or near its maximal activity and that the liberated p-nitrophenol is in its ionized, chromophoric form.

-

Self-Validation: The linearity of the initial rate of the reaction serves as an internal validation of the assay conditions. If the plot of absorbance versus time is not linear, it may indicate substrate depletion, product inhibition, or enzyme instability.

Conclusion

Nα-Z-L-tyrosine p-nitrophenyl ester remains a powerful and reliable tool for the study of chymotrypsin and other related proteases. Its simple yet elegant mechanism of action, coupled with a straightforward and sensitive detection method, ensures its continued relevance in both fundamental research and high-throughput screening applications in drug discovery. By understanding the underlying principles and adhering to a well-structured protocol, researchers can confidently generate high-quality, reproducible kinetic data to advance their scientific inquiries.

References

-

PubChem. (n.d.). Z-Tyr-ONp. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

- Martin, C. J., Golubow, J., & Axelrod, A. E. (1959). A Rapid and Sensitive Spectrophotometric Method for the Assay of Chymotrypsin. Journal of Biological Chemistry, 234(1), 294–298.

- Zhang, Y., et al. (2013). Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity. Journal of Colloid and Interface Science, 393, 234-240.

- Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States. (2002). Journal of Biological Chemistry, 277(36), 32961–32971.

Sources

- 1. Z-Tyr-ONp | C23H20N2O7 | CID 11102156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Z-Tyr-ONp | 3556-56-7 [sigmaaldrich.com]

- 3. The effects of surface and macromolecular interactions on the kinetics of inactivation of trypsin and α-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-(1,1-Dimethylethyl)-N-((phenylmethoxy)carbonyl)-L-tyrosine | C21H25NO5 | CID 978520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Z-Tyr-ONp Substrate for Chymotrypsin-Like Proteases

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Nα-Carbobenzoxy-L-tyrosine p-nitrophenyl ester (Z-Tyr-ONp), a chromogenic substrate used for the kinetic analysis of chymotrypsin and chymotrypsin-like serine proteases.

Introduction: The Role of Z-Tyr-ONp in Protease Research

Chymotrypsin (EC 3.4.21.1) is a pivotal digestive enzyme that cleaves peptide bonds, primarily C-terminal to large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[1][2] Its predictable specificity makes it a model enzyme for studying protease kinetics and for screening potential inhibitors. The use of synthetic substrates that yield a colored or fluorescent product upon cleavage is a cornerstone of this research, allowing for continuous, real-time monitoring of enzymatic activity.[3][4]

Z-Tyr-ONp is a well-established chromogenic substrate designed to leverage chymotrypsin's specificity. It consists of an L-tyrosine residue, the recognition site for the enzyme, which is N-terminally protected by a carbobenzoxy (Z) group and C-terminally esterified with p-nitrophenol (ONp). The ester bond is the target for chymotryptic hydrolysis.

Principle of the Chromogenic Assay

The utility of Z-Tyr-ONp lies in its straightforward detection mechanism. The substrate itself is colorless. However, upon enzymatic cleavage by chymotrypsin, it releases p-nitrophenol (or the p-nitrophenolate ion at alkaline pH), which imparts a distinct yellow color to the solution.[5]

The intensity of this yellow color is directly proportional to the amount of p-nitrophenol released and, therefore, to the enzymatic activity. This change in color can be quantified by measuring the increase in absorbance using a spectrophotometer, typically at a wavelength between 405 and 410 nm.[6] The rate of the reaction is determined by monitoring the change in absorbance over time (ΔA/min).

Reaction Mechanism:

Chymotrypsin + Z-Tyr-ONp (colorless) → [Enzyme-Substrate Complex] → Chymotrypsin + Z-Tyr + p-Nitrophenol (yellow)

In-Depth Experimental Protocol

This section provides a field-proven, step-by-step methodology for conducting a kinetic analysis of chymotrypsin using Z-Tyr-ONp.

Materials and Reagents

| Reagent/Material | Specifications | Rationale & Notes |

| α-Chymotrypsin | Bovine Pancreas, TPCK-treated | TPCK treatment inhibits contaminating trypsin activity.[7] |

| Z-Tyr-ONp | ≥98% Purity | High purity is essential for accurate kinetic measurements. |

| Assay Buffer | 80 mM Tris-HCl, 10-20 mM CaCl₂, pH 7.8 | Tris is a common biological buffer.[7][8] Calcium ions (Ca²⁺) are known to stabilize chymotrypsin. The pH of 7.8 is near the enzyme's optimum. |

| Enzyme Dilution Buffer | 1 mM HCl | Chymotrypsin is most stable at acidic pH (~3.0) and is often stored and diluted in dilute HCl to prevent autolysis before the assay begins.[7][9] |

| Substrate Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | Z-Tyr-ONp has poor aqueous solubility. DMSO is an effective solvent, but its final concentration in the assay should be kept low (<5%, ideally <1%) to avoid enzyme inhibition or denaturation.[10] |

| Stop Solution (Optional) | 1 M Citric Acid or 0.5% TFA | For endpoint assays, an acidic solution is used to quench the reaction by denaturing the enzyme.[9] |

| Equipment | UV-Vis Spectrophotometer or Microplate Reader | Capable of reading absorbance at 410 nm and maintaining a constant temperature. |

Reagent Preparation

Expertise in Practice: The stability of your reagents is paramount. Prepare enzyme and substrate solutions fresh daily for the most reproducible results.

-

Assay Buffer (500 mL):

-

Dissolve 4.85 g of Tris base in ~450 mL of ultrapure water.

-

Add 0.74 g of CaCl₂ (dihydrate).

-

Adjust the pH to 7.8 at 25°C using 1 M HCl.

-

Bring the final volume to 500 mL with ultrapure water.

-

-

Chymotrypsin Stock Solution (1 mg/mL):

-

Z-Tyr-ONp Stock Solution (e.g., 20 mM):

-

Dissolve the required amount of Z-Tyr-ONp in anhydrous DMSO. For example, for 1 mL of a 20 mM stock, dissolve 8.29 mg in 1 mL of DMSO.

-

Vortex until fully dissolved. This stock will be used to prepare serial dilutions for the kinetic assay.

-

Assay Procedure (96-Well Plate Format)

This protocol is designed to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

-

Substrate Dilution Series: Prepare a series of Z-Tyr-ONp dilutions in DMSO. For a typical Km determination, you might aim for final assay concentrations ranging from 0.05 mM to 2 mM.

-

Assay Plate Setup:

-

Add Assay Buffer to each well. The volume will depend on the final desired reaction volume (e.g., 200 µL).

-

Add a small, consistent volume (e.g., 2 µL) of each Z-Tyr-ONp dilution to the appropriate wells. This keeps the final DMSO concentration constant and low across all conditions.

-

Include self-validating controls :

-

No-Enzyme Control: Buffer + Substrate (to measure non-enzymatic substrate hydrolysis).

-

No-Substrate Control: Buffer + Enzyme (to measure any change in background absorbance from the enzyme itself).

-

-

-

Initiate Reaction:

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to ensure thermal equilibrium.[7]

-

Initiate the reaction by adding the chymotrypsin working solution to all wells (except the No-Enzyme control).

-

Immediately place the plate in the spectrophotometer.

-

-

Data Acquisition:

-

Measure the absorbance at 410 nm every 30-60 seconds for 10-15 minutes.

-

Data Analysis and Interpretation

The primary output from the spectrophotometer is a time course of absorbance.

-

Calculate the Initial Velocity (V₀):

-

For each substrate concentration, plot Absorbance vs. Time.

-

Identify the initial linear portion of the curve. The slope of this line is the initial reaction rate (ΔA/min).

-

Convert this rate from ΔA/min to µmol/min/mL using the Beer-Lambert Law:

-

V₀ (µmol/min/mL) = (Slope / ε × l) × 1000

-

Where:

-

Slope is the rate in ΔA/min.

-

ε (epsilon) is the molar extinction coefficient for p-nitrophenol. Under alkaline assay conditions (pH > 7.2), this is approximately 18,000 M⁻¹cm⁻¹.[11]

-

l is the path length of the cuvette or microplate well in cm. For a standard 96-well plate with 200 µL, this is typically ~0.5-0.6 cm. It must be determined empirically for your specific plate and volume.

-

-

-

-

Determine Kinetic Constants (Km and Vmax):

-

Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin):

-

V₀ = (Vmax × [S]) / (Km + [S])

-

-

The software will provide the best-fit values for Vmax (the maximum reaction rate) and Km (the substrate concentration at which the reaction rate is half of Vmax).

-

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Solution(s) |

| High background signal in no-enzyme control | - Spontaneous hydrolysis of Z-Tyr-ONp.- Contaminated buffer or reagents. | - Ensure assay buffer pH is not excessively high (>8.5).- Prepare fresh reagents. |

| No or very low activity | - Inactive enzyme.- Incorrect buffer pH.- Inhibitory concentration of DMSO. | - Use a new vial of enzyme; always store and dilute in 1 mM HCl on ice.- Verify buffer pH.- Reduce the final DMSO concentration in the assay. |

| Precipitation in wells | - Substrate solubility limit exceeded. | - Lower the highest substrate concentrations used.- Ensure DMSO concentration is adequate to maintain solubility. Visually inspect wells for turbidity.[12] |

| Non-linear initial rates | - Substrate depletion (at low [S]).- Enzyme instability/autolysis. | - Use a lower enzyme concentration.- Calculate the slope from the very beginning of the reaction.- Ensure Ca²⁺ is present in the buffer to stabilize the enzyme. |

Conclusion

Z-Tyr-ONp remains a reliable and cost-effective tool for the kinetic characterization of chymotrypsin-like proteases. Its simple colorimetric readout provides a robust basis for fundamental enzyme analysis and high-throughput screening of potential inhibitors. By understanding the principles of the assay, adhering to rigorous preparation and execution protocols, and being aware of potential pitfalls, researchers can generate high-quality, reproducible kinetic data to advance their scientific objectives.

References

-

Gaudry, M., et al. (1989). The chymotrypsin inhibitor carbobenzyloxy-leucine-tyrosine-chloromethylketone interferes with the neutrophil respiratory burst mediated by a signaling pathway independent of PtdInsP2 breakdown and cytosolic free calcium. Journal of Biological Chemistry, 264(32), 19373-19379. Retrieved from [Link]

-

Wikipedia. (2024). Chymotrypsin. Retrieved from [Link]

-

Chegg. (2020). Solved: A standard solution of p-nitrophenol is provided to.... Retrieved from [Link]

-

Anderson, R. L., & Warner, M. J. (2021). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Journal of the American Oil Chemists' Society, 98(5), 531-542. Retrieved from [Link]

-

Pires, P. A., et al. (2013). Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity. Langmuir, 29(30), 9414-9423. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. Retrieved from [Link]

-

Gráf, L., et al. (1996). Attempts to convert chymotrypsin to trypsin. FEBS Letters, 383(1-2), 1-5. Retrieved from [Link]

-

ResearchGate. (n.d.). Variation of absorbance of the produced p-nitrophenol at λ max = 410 nm.... Retrieved from [Link]

-

Bender, M. L., & Kézdy, F. J. (1965). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. Journal of the American Chemical Society, 87(21), 4954-4960. Retrieved from [Link]

-

Zheng, W., & Brooks, B. R. (2005). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. Biophysical Journal, 89(1), 167-178. Retrieved from [Link]

-

Lottenberg, R., et al. (1981). Chromogenic Substrates in Coagulation and Fibrinolytic Assays. Annals of the New York Academy of Sciences, 370, 345-367. Retrieved from [Link]

-

Journal of the Chemical Society of Pakistan. (n.d.). Molar Extinction Coefficients for p-Nitrophenol. Retrieved from [Link]

-

ResearchGate. (2008). Kinetics of α-chymotrypsin catalyzed hydrolysis of 4-nitrophenyl acetate in ethanolamine surfactants. Retrieved from [Link]

-

Wang, Z. X., et al. (2005). Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States. Journal of Biological Chemistry, 280(13), 12543-12551. Retrieved from [Link]

-

Farmer, D. A., & Hageman, J. H. (1975). Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN'. Journal of Biological Chemistry, 250(18), 7366-7371. Retrieved from [Link]

-

NCERT. (n.d.). Principles and Processes in Biotechnology. Retrieved from [Link]

Sources

- 1. Chymotrypsin - Wikipedia [en.wikipedia.org]

- 2. Chymotrypsin - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. researchgate.net [researchgate.net]

- 7. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 8. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 9. promega.com [promega.com]

- 10. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

An In-Depth Technical Guide to Z-Tyr-ONp (N-Benzyloxycarbonyl-L-tyrosine p-nitrophenyl ester)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Z-Tyr-ONp (N-Benzyloxycarbonyl-L-tyrosine p-nitrophenyl ester), a versatile reagent with significant applications in peptide synthesis and enzyme kinetics. From its fundamental chemical properties to detailed experimental protocols, this document serves as a practical resource for laboratory professionals.

Core Compound Profile

Z-Tyr-ONp , with the CAS number 3556-56-7 , is a derivative of the amino acid L-tyrosine. The introduction of the benzyloxycarbonyl (Z) group at the N-terminus and the p-nitrophenyl (ONp) ester at the C-terminus imparts specific functionalities crucial for its applications. The Z-group serves as a temporary protecting group for the amine, preventing unwanted side reactions during peptide synthesis, while the ONp ester activates the carboxylic acid, facilitating peptide bond formation. Furthermore, the p-nitrophenyl group acts as a chromophore, enabling the colorimetric monitoring of enzymatic reactions.

| Property | Value |

| CAS Number | 3556-56-7 |

| Molecular Formula | C23H20N2O7 |

| Molecular Weight | 436.41 g/mol |

| Synonyms | N-Benzyloxycarbonyl-L-tyrosine p-nitrophenyl ester, Cbz-L-Tyr-p-nitrophenyl ester |

Synthesis of Z-Tyr-ONp

The synthesis of Z-Tyr-ONp is typically achieved through the esterification of Z-Tyr-OH (N-Benzyloxycarbonyl-L-tyrosine) with p-nitrophenol. A common and effective method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the ester bond.

Workflow for the Synthesis of Z-Tyr-ONp

Caption: General workflow for the synthesis of Z-Tyr-ONp using DCC as a coupling agent.

Detailed Synthesis Protocol

Materials:

-

N-Benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH)

-

p-Nitrophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (anhydrous)

-

Dichloromethane (DCM)

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Z-Tyr-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous ethyl acetate under an inert atmosphere (e.g., nitrogen or argon).

-

Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in ethyl acetate dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Filtration: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold ethyl acetate.

-

Work-up: Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude Z-Tyr-ONp by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, to yield the final product as a crystalline solid.

Applications in Peptide Synthesis

Z-Tyr-ONp is a valuable reagent in solution-phase peptide synthesis. The activated p-nitrophenyl ester readily reacts with the free amino group of another amino acid or peptide to form a new peptide bond.

General Peptide Coupling Workflow

Caption: General workflow for solution-phase peptide coupling using Z-Tyr-ONp.

Detailed Protocol for Dipeptide Synthesis (Z-Tyr-Gly-OEt)

Materials:

-

Z-Tyr-ONp

-

Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: Dissolve H-Gly-OEt·HCl (1 equivalent) in DMF. Add TEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

-

Coupling: Add Z-Tyr-ONp (1.05 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), observing the disappearance of the starting materials. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude dipeptide by recrystallization or column chromatography to obtain the pure Z-Tyr-Gly-OEt.

Application as a Chromogenic Substrate for Chymotrypsin

Z-Tyr-ONp serves as an excellent chromogenic substrate for assaying the activity of proteases like chymotrypsin, which exhibit a specificity for cleaving peptide bonds C-terminal to aromatic amino acids. The enzymatic hydrolysis of the ester bond releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.

Principle of the Chymotrypsin Assay

Caption: Principle of the chromogenic assay for chymotrypsin activity using Z-Tyr-ONp.

Detailed Protocol for Chymotrypsin Activity Assay

Materials:

-

Z-Tyr-ONp

-

Chymotrypsin

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl2 (e.g., 10 mM)

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Substrate Solution Preparation: Prepare a stock solution of Z-Tyr-ONp in DMSO (e.g., 10 mM).

-

Enzyme Solution Preparation: Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl). Dilute the stock solution to the desired working concentration in the Tris-HCl assay buffer immediately before use.

-

Assay Setup: In a cuvette or microplate well, add the Tris-HCl assay buffer.

-

Reaction Initiation: Add a small volume of the Z-Tyr-ONp stock solution to the buffer and mix. The final substrate concentration should be varied to determine kinetic parameters.

-

Enzyme Addition: Initiate the reaction by adding the chymotrypsin solution and mix thoroughly.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 405-410 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

-

Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µmol/min) using the molar extinction coefficient of p-nitrophenol at the specific pH of the assay.

-

To determine the Michaelis-Menten kinetic parameters, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation. A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used to determine Km and Vmax.[1]

-

Physicochemical Properties

Solubility

Z-Tyr-ONp is generally soluble in polar organic solvents. The solubility of the related compound, L-tyrosine, provides some guidance. L-tyrosine exhibits higher solubility in DMSO compared to methanol, ethanol, and n-propanol.[2] Z-Tyr-ONp is expected to be readily soluble in solvents commonly used in peptide synthesis and enzymatic assays.

| Solvent | Solubility of L-Tyrosine (Qualitative) | Expected Solubility of Z-Tyr-ONp |

| Dimethylformamide (DMF) | Soluble | Readily Soluble |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble[2] | Readily Soluble |

| Ethanol | Sparingly Soluble[2] | Soluble |

| Water | Very Sparingly Soluble | Insoluble |

Stability

The stability of Z-Tyr-ONp is influenced by both pH and temperature. As an ester, it is susceptible to hydrolysis, particularly at alkaline pH. The stability of compounds can be significantly affected by pH, with ester and amide bonds being prone to hydrolysis at extreme pH levels.[3] For optimal storage and use, it is recommended to keep Z-Tyr-ONp in a cool, dry place and to prepare solutions fresh for each experiment. Studies on related compounds suggest that stability is generally higher at slightly acidic to neutral pH.

Safety and Handling

Hazard Identification:

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term storage, refrigeration is recommended.

References

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Wikipedia. N,N'-Dicyclohexylcarbodiimide. [Link]

-

CoaChrom Diagnostica. Chymotrypsin Measurement Principle Reagents Sample Method. [Link]

-

Semantic Scholar. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. [Link]

-

ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

-

Catalyst University. Michaelis-Menten Plot: Estimating Km. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Z-Tyr-ONp for Researchers and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the precise control over reaction conditions is paramount. The solubility of reagents, particularly protected amino acids like N-α-Benzyloxycarbonyl-L-tyrosine p-nitrophenyl ester (Z-Tyr-ONp), is a critical parameter that dictates the choice of solvent, reaction kinetics, and ultimately, the purity and yield of the final product. This guide provides an in-depth exploration of the solubility characteristics of Z-Tyr-ONp, offering both theoretical insights and practical methodologies for the modern researcher.

Understanding the Molecular Architecture and its Impact on Solubility

Z-Tyr-ONp is a derivative of the amino acid L-tyrosine, modified with two key functional groups: the benzyloxycarbonyl (Z or Cbz) group protecting the amine and the p-nitrophenyl (ONp) ester activating the carboxylic acid. These modifications fundamentally alter the molecule's physicochemical properties compared to the parent L-tyrosine.

-

The Benzyloxycarbonyl (Z) Group: This large, aromatic protecting group introduces significant hydrophobicity, decreasing the molecule's affinity for polar solvents like water.

-

The p-Nitrophenyl (ONp) Ester: This group, while polar, also possesses an aromatic ring, contributing to the overall nonpolar character of the molecule. Its primary role is to act as a good leaving group during peptide bond formation.

-

The Tyrosine Side Chain: The phenolic hydroxyl group on the tyrosine side chain offers a site for hydrogen bonding, which can influence solubility in protic solvents.

The interplay of these structural features results in a molecule with a predominantly nonpolar character, predicting poor solubility in water and good solubility in a range of organic solvents.

Qualitative Solubility Profile of Z-Tyr-ONp

General Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). These solvents can effectively solvate the large, polarizable Z and ONp groups.[1][2]

-

Moderate to High Solubility: Likely in chlorinated solvents like Dichloromethane (DCM) and Chloroform. These are standard solvents for peptide coupling reactions involving Z-protected amino acids.[3]

-

Moderate Solubility: Expected in ethers like Tetrahydrofuran (THF) and Dioxane, and esters such as Ethyl Acetate.[4]

-

Low to Negligible Solubility: Expected in highly polar protic solvents like water and lower alcohols (e.g., methanol, ethanol) at neutral pH. The hydrophobic nature of the Z group is the primary driver for this. However, a related compound, Z-Tyr-OH, is noted to be soluble in methanol.

-

Low Solubility: Expected in nonpolar aliphatic hydrocarbon solvents like Hexane and Heptane.

The following diagram illustrates the logical workflow for assessing and predicting the solubility of a protected amino acid like Z-Tyr-ONp.

Caption: A workflow for predicting the solubility of Z-Tyr-ONp.

Quantitative Solubility Data (Estimated)

Given the absence of comprehensive published data, the following table provides an estimated solubility of Z-Tyr-ONp in various common laboratory solvents at ambient temperature (approximately 20-25°C). These estimations are based on the solubility of structurally similar compounds and are intended as a starting point for experimental work.

| Solvent | Dielectric Constant (approx.) | Polarity Index | Estimated Solubility of Z-Tyr-ONp |

| Polar Aprotic Solvents | |||

| Dimethylformamide (DMF) | 36.7 | 6.4 | > 200 mg/mL (Highly Soluble) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | > 200 mg/mL (Highly Soluble) |

| Acetonitrile | 37.5 | 5.8 | Soluble |

| Chlorinated Solvents | |||

| Dichloromethane (DCM) | 9.1 | 3.1 | Soluble |

| Chloroform | 4.8 | 4.1 | Soluble |

| Ester Solvents | |||

| Ethyl Acetate | 6.0 | 4.4 | Moderately Soluble |

| Alcohol Solvents | |||

| Methanol | 32.7 | 5.1 | Sparingly Soluble to Soluble |

| Ethanol | 24.6 | 4.3 | Sparingly Soluble |

| Aqueous Solvents | |||

| Water | 80.1 | 10.2 | Insoluble |

| Nonpolar Solvents | |||

| Hexane | 1.9 | 0.1 | Insoluble |

Experimental Protocol for Determining the Solubility of Z-Tyr-ONp

To obtain precise solubility data for your specific application, it is essential to perform experimental determination. The following protocol outlines a reliable method for this purpose.

Objective: To determine the saturation solubility of Z-Tyr-ONp in a given solvent at a specified temperature.

Materials:

-

Z-Tyr-ONp (high purity)

-

Selected solvent (analytical grade)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Z-Tyr-ONp to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature and stir vigorously for a predetermined equilibration time (e.g., 24 hours). This ensures that the solution reaches saturation equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals.

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

-

-

Quantification:

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of Z-Tyr-ONp of known concentrations.

-

Measure the absorbance of the standard solutions and the diluted sample at the wavelength of maximum absorbance (λmax) for Z-Tyr-ONp.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution.

-

-

Using HPLC:

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify Z-Tyr-ONp.

-

Prepare a calibration curve by injecting standard solutions of known concentrations and plotting peak area versus concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution.

-

-

-

Calculation of Solubility:

-

Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

-

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Conclusion and Recommendations

References

- He, Q., et al. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Journal of Chemical Thermodynamics, 124, 123-132.

- Grigoryan, K., et al. (n.d.). MOLECULAR INTERACTIONS OF L-TYROSINE IN DIMETHYL SULFOXIDE AQUEOUS SOLUTIONS. PART 1: ELECTRONIC ABSORPTION AND FLUORESCENCE SPECTROSCOPY STUDIES. Proceedings of the YSU B: Chemical and Biological Sciences.

- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Methods in Enzymology, 494, 1-28.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N-Benzyloxycarbonyl-L-tyrosine.

- PubChem. (n.d.). Ethyl Acetate. National Center for Biotechnology Information.

Sources

Precision Enzymology: Active Site Titration of Serine Proteases using Z-Tyr-ONp

Executive Summary

In the quantitative study of enzyme kinetics, particularly with serine proteases like

This guide details the application of Z-Tyr-ONp (N-Carbobenzyloxy-L-tyrosine p-nitrophenyl ester) as a "burst titrant." Unlike standard chromogenic substrates used for steady-state turnover, Z-Tyr-ONp is engineered to exploit the rate-limiting deacylation step of serine proteases, providing a stoichiometric measurement of the active sites (

Part 1: Chemical & Mechanistic Foundation

The Substrate: Z-Tyr-ONp

Z-Tyr-ONp is a synthetic ester substrate designed specifically to probe the S1 specificity pocket of chymotrypsin-like enzymes.

-

Z-Group (Carbobenzyloxy): Protects the

-amine, mimicking the peptide backbone and preventing protonation that could interfere with binding. -

Tyr (Tyrosine): The aromatic side chain provides high-affinity recognition for the hydrophobic S1 pocket of chymotrypsin.[1]

-

ONp (p-Nitrophenyl ester): The "warhead." It is a good leaving group that yields a distinct chromophore (

-nitrophenol) upon cleavage.

The "Ping-Pong" Mechanism

Serine proteases operate via a double-displacement (Ping-Pong) mechanism involving a covalent Acyl-Enzyme Intermediate .

-

Acylation (Fast): The enzyme (

) attacks the ester bond of the substrate ( -

Deacylation (Slow): Water attacks the Acyl-Enzyme, releasing the second product (

, Z-Tyr) and regenerating the free enzyme.

For Z-Tyr-ONp, the chemical engineering ensures that Acylation (

Figure 1: The catalytic pathway of Z-Tyr-ONp hydrolysis. The accumulation of P1 occurs rapidly (burst) because k2 >> k3.

Part 2: The Pre-Steady State "Burst" Kinetics

Theory of Active Site Titration

When enzyme (

This results in a biphasic product release curve:

-

The Burst Phase: Rapid release of

equivalent to -

The Steady State: Slow linear release governed by

(turnover).

The Burst Equation

The concentration of product

Where:

-

: Steady-state velocity (

- : The magnitude of the burst (Amplitude).

- : The first-order rate constant of the burst approach.

Critical Calculation:

For Z-Tyr-ONp/Chymotrypsin, where

(Note: If

Part 3: Experimental Protocol

Materials & Reagents

| Component | Specification | Notes |

| Z-Tyr-ONp | High Purity (>98%) | Store desiccated at -20°C. Hydrophobic. |

| Solvent | Acetonitrile (MeCN) or DMSO | Do not dissolve in buffer directly. |

| Buffer | 50 mM Phosphate or Tris, pH 7.0–7.5 | Avoid high pH (>8.0) to minimize spontaneous hydrolysis.[2] |

| Enzyme | Dissolve in 1 mM HCl (prevents autolysis). |

Workflow: Active Site Titration

This protocol assumes the use of a UV-Vis spectrophotometer with kinetic capabilities.[3]

Figure 2: Step-by-step experimental workflow for active site titration.

Detailed Procedure

-

Determine Extinction Coefficient (

):- -Nitrophenol absorbance is highly pH-dependent.

-

Mandatory Step: Prepare a standard curve of

-nitrophenol in your exact assay buffer. -

Approximate Values:

(pH > 8.5); -

Action: Do not rely on literature values alone. Calculate

from your standard curve slope.

-

Reaction Setup:

-

Blank: Buffer + Substrate (monitor for 1 min to establish spontaneous hydrolysis rate).

-

Test: Buffer + Substrate + Enzyme.

-

Concentrations: Substrate should be in excess (

). Enzyme concentration should be high enough to generate a measurable burst (approx 10-20

-

-

Measurement:

-

Wavelength: 400 nm (or 410 nm).

-

Time: 0 to 120 seconds.

-

Temperature: 25°C (controlled).

-

Part 4: Data Analysis & Interpretation[2][4][5]

To extract

Calculation Steps

-

Plot Absorbance vs. Time.

-

Identify the Linear Region: Usually occurring after 10-20 seconds (post-burst).

-

Linear Regression: Fit the linear portion to

.-

= Steady state rate (

- = Y-intercept (Absorbance due to burst).

-

= Steady state rate (

-

Calculate Concentration:

- : Apparent extinction coefficient determined in Step 3.3.

- : Path length (usually 1 cm).

Data Presentation Example

| Parameter | Value (Example) | Unit | Interpretation |

| Total Protein ( | 25.0 | Calculated from weight/A280. | |

| Burst Amplitude ( | 0.180 | OD | Extrapolated Y-intercept. |

| 9,000 | Experimentally determined. | ||

| 20.0 | |||

| Active Fraction | 80% | % |

Part 5: Troubleshooting & Optimization

Solvent & Solubility

Z-Tyr-ONp is prone to precipitation in aqueous buffers if the stock concentration is too high.

-

Sign: Turbidity or increasing baseline absorbance in the Blank.

-

Solution: Keep final organic solvent (MeCN/DMSO) concentration < 5%.

Spontaneous Hydrolysis

The ester bond is labile, especially at pH > 8.0.

-

Problem: High background rate makes the "burst" difficult to distinguish.

-

Solution: Lower pH to 7.0 or 6.8. While this lowers the

of

Inner Filter Effect

If

-

Check: Ensure total Absorbance does not exceed 1.5 - 2.0 OD.

References

-

Schonbaum, G. R., Zerner, B., & Bender, M. L. (1961).

-Chymotrypsin Solution.[4] Journal of Biological Chemistry, 236(11), 2930–2935.[4] - Fersht, A. (1985).Enzyme Structure and Mechanism (2nd ed.). W.H. Freeman.

-

Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501–4524.

Sources

- 1. global.oup.com [global.oup.com]

- 2. Titration of the active sites in α-chymotrypsin solutions with 5-nitro-1,2-benzoxathiole 2,2-dioxide - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 3. Probing the Origins of Catalytic Discrimination between Phosphate and Sulfate Monoester Hydrolysis: Comparative Analysis of Alkaline Phosphatase and Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The spectrophotometric determination of the operational normality of an alpha-chymotrypsin solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Z-Tyr-ONp Chymotrypsin Activity Assay

A Senior Application Scientist's Guide to Quantifying Chymotrypsin Activity

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Carbobenzoxy-L-tyrosine p-nitrophenyl ester (Z-Tyr-ONp) as a chromogenic substrate for the kinetic analysis of chymotrypsin activity. We delve into the biochemical principles of the assay, provide a detailed, field-proven protocol, and offer insights into data analysis and interpretation. This guide is structured to ensure scientific integrity, providing the causality behind experimental choices and establishing a self-validating system through appropriate controls.

Introduction: The "Why" of the Z-Tyr-ONp Assay

Chymotrypsin is a cornerstone of digestive physiology and a key enzyme in various biotechnological applications. As a serine protease, its primary function is to hydrolyze peptide bonds.[1][2] Synthesized in the pancreas as an inactive zymogen, chymotrypsinogen, it is activated by trypsin in the small intestine to prevent autodigestion of the pancreas.[1][3][4] The active enzyme exhibits a distinct substrate specificity, preferentially cleaving peptide bonds at the C-terminal side of large hydrophobic or aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1][4][5] This specificity is conferred by a hydrophobic pocket within its active site.[1]

Measuring the activity of chymotrypsin is critical for understanding its function, for screening potential inhibitors in drug discovery, and for quality control in enzyme preparations. The Z-Tyr-ONp assay is a robust and straightforward method for this purpose. It employs a synthetic substrate that mimics the natural tyrosine target. The brilliance of this assay lies in its chromogenic nature. Upon enzymatic cleavage by chymotrypsin, the colorless Z-Tyr-ONp substrate releases a yellow-colored product, p-nitrophenol (pNP), which can be easily quantified by measuring its absorbance in the visible light spectrum (405-410 nm).[5] The rate of pNP formation is directly proportional to the chymotrypsin activity, providing a simple, continuous, and reliable kinetic readout.

This method is often preferred over assays using substrates like N-Benzoyl-L-tyrosine ethyl ester (BTEE), which require UV spectrophotometry (~256 nm) and are more susceptible to interference from other UV-absorbing compounds in the sample.[5][6]

The Catalytic Mechanism: A Two-Step "Ping-Pong" Process

The hydrolysis of Z-Tyr-ONp by chymotrypsin follows a well-characterized covalent catalysis mechanism, often described as a "ping-pong" mechanism.[4][7]

-

Acylation Phase: The serine residue (Ser-195) in the chymotrypsin active site performs a nucleophilic attack on the carbonyl carbon of the Z-Tyr-ONp substrate.[8] This forms a transient, unstable tetrahedral intermediate. The peptide bond is cleaved, releasing the p-nitrophenol group, while the Z-Tyr moiety forms a covalent acyl-enzyme intermediate.

-

Deacylation Phase: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate.[8] This step releases the Z-Tyr product and regenerates the free, active enzyme, ready for another catalytic cycle.

The release of the yellow p-nitrophenol in the first phase is the rate-limiting step that is monitored in this assay.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for a 96-well plate format, suitable for higher throughput analysis, but can be adapted for single cuvette-based spectrophotometers.

Essential Materials and Reagents

| Reagent/Material | Specifications | Rationale for Use |

| α-Chymotrypsin | From bovine pancreas, lyophilized powder | The enzyme of interest. Should be of high purity for kinetic studies. |

| Z-Tyr-ONp | N-Carbobenzoxy-L-tyrosine p-nitrophenyl ester | The chromogenic substrate. Its cleavage releases a quantifiable colored product. |

| Assay Buffer | 50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8 at 25°C | Tris provides a stable pH environment optimal for enzyme activity.[9] CaCl₂ provides calcium ions that stabilize the enzyme's structure.[10] |

| Enzyme Dilution Buffer | 1 mM HCl with 2 mM CaCl₂ | A slightly acidic pH maintains chymotrypsin in an inactive but stable state for storage and dilution. |

| Substrate Solvent | Dimethyl sulfoxide (DMSO), anhydrous | Z-Tyr-ONp has poor aqueous solubility; DMSO is an effective organic solvent for creating a concentrated stock solution. |

| Instrumentation | Microplate reader or spectrophotometer | Capable of measuring absorbance at 410 nm and maintaining a constant temperature (e.g., 25°C). |

| Consumables | 96-well flat-bottom microplates, appropriate pipette tips | Standard laboratory consumables for accurate liquid handling. |

| (Optional) Inhibitor | Chymostatin or other specific chymotrypsin inhibitor | Used as a control to verify that the measured activity is specific to chymotrypsin. |

Reagent Preparation: The Foundation of Reproducibility

-

Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8):

-

Dissolve 6.06 g of Tris base in ~900 mL of ultrapure water.

-

Add 2.94 g of calcium chloride dihydrate (CaCl₂·2H₂O).

-

Adjust the pH to 7.8 at 25°C using 1 M HCl.

-

Bring the final volume to 1 L with ultrapure water.

-

Store at 4°C. The buffer is stable for several weeks.[10]

-

-

α-Chymotrypsin Stock Solution (1 mg/mL):

-

Prepare the enzyme dilution buffer (1 mM HCl with 2 mM CaCl₂).

-

Dissolve α-chymotrypsin powder in the cold dilution buffer to a final concentration of 1 mg/mL.[6]

-

Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Z-Tyr-ONp Substrate Stock Solution (100 mM):

-

Dissolve 42.24 mg of Z-Tyr-ONp in 1 mL of anhydrous DMSO.

-

Mix until fully dissolved. This stock is stable for several months when stored at -20°C, protected from light and moisture.

-

Assay Workflow: A Step-by-Step Guide

The following workflow diagram illustrates the sequence of operations for the kinetic assay.

Caption: Experimental workflow for the chymotrypsin activity assay.

Detailed Assay Procedure:

-

Prepare Chymotrypsin Working Solution: On the day of the assay, thaw the 1 mg/mL chymotrypsin stock on ice. Dilute it with cold Assay Buffer to a working concentration (e.g., 10-20 µg/mL). The final concentration in the well should result in a linear rate of absorbance increase. This may require optimization.

-

Prepare Substrate Working Solution: Dilute the 100 mM Z-Tyr-ONp stock solution in Assay Buffer to the desired final concentration. For routine assays, a final concentration of 1 mM in the well is a good starting point. Note: The substrate must be diluted immediately before use, as it can hydrolyze spontaneously in aqueous buffer.

-

Set Up the Reaction Plate:

-

Design a plate map including blanks, controls, and samples.

-

Blank Wells: Add 190 µL of the Substrate Working Solution. Add 10 µL of Assay Buffer instead of the enzyme. This control is crucial to correct for any spontaneous substrate hydrolysis.

-

Sample Wells: Add 190 µL of the Substrate Working Solution.

-

Layout Example:

Well Reagent 1 (190 µL) Reagent 2 (10 µL) Blank Substrate Working Solution Assay Buffer Sample Substrate Working Solution Chymotrypsin Working Sol. | Inhibitor Ctrl | Substrate Working Solution | Pre-incubated Enzyme + Inhibitor |

-

-

Equilibrate: Place the 96-well plate into the microplate reader and allow it to pre-incubate at 25°C for 5 minutes. This ensures thermal equilibrium before initiating the reaction.

-

Initiate the Reaction: Add 10 µL of the Chymotrypsin Working Solution to the sample wells. Mix thoroughly, either by gentle shaking within the plate reader or by careful pipetting.

-

Measure Activity: Immediately begin reading the absorbance at 410 nm every 30 seconds for a total of 5 to 10 minutes.

Data Analysis and Interpretation

Calculating the Rate of Reaction (V₀)

-

For each well, plot absorbance (410 nm) versus time (minutes).

-

Identify the initial linear portion of the curve. The reaction rate will slow down as the substrate is consumed.

-

Calculate the slope of this linear portion. This slope is the initial velocity (V₀) in units of ΔA/min.

-

Subtract the rate of the blank from the rate of the samples to correct for non-enzymatic hydrolysis.

-

Corrected Rate (ΔA/min) = (ΔA/min)Sample - (ΔA/min)Blank

-

Calculating Chymotrypsin Activity

The activity of the enzyme is calculated using the Beer-Lambert Law: A = εcl

Where:

-

A = Absorbance (dimensionless)

-

ε = Molar extinction coefficient of p-nitrophenol (L·mol⁻¹·cm⁻¹)

-

c = Concentration of the product (mol/L)

-

l = Path length of the cuvette or well (cm)

The rate of product formation (in mol/L/min) can be calculated from the corrected rate of absorbance change (ΔA/min).

Activity (Units/mL) = (ΔA/min) × Total Volume (mL) / (ε × Path Length (cm) × Enzyme Volume (mL))

-

Total Volume: The final volume in the well (e.g., 0.2 mL).

-

Enzyme Volume: The volume of the enzyme solution added to initiate the reaction (e.g., 0.01 mL).

-

Path Length (l): For a standard 96-well plate, this is typically determined by the volume and may need to be measured or calculated. For a 200 µL volume, it is often around 0.5-0.6 cm. For cuvettes, it is usually 1 cm.

-

Molar Extinction Coefficient (ε): The ε for p-nitrophenol is pH-dependent. At pH 7.8, a commonly used value is 18,300 M⁻¹cm⁻¹ at 410 nm. It is best practice to determine this value empirically under your specific assay conditions by creating a standard curve with known concentrations of pNP.

Unit Definition: One unit of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of Z-Tyr-ONp per minute at pH 7.8 and 25°C.[6][11]

Determining Kinetic Constants (Kₘ and Vₘₐₓ)

To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), the assay should be performed with a fixed enzyme concentration and varying substrate concentrations (e.g., from 0.1 × Kₘ to 10 × Kₘ). The initial velocities (V₀) are then plotted against substrate concentration [S]. These data can be fitted to the Michaelis-Menten equation, often using a non-linear regression or a linearized plot such as the Lineweaver-Burk plot.

Sources

- 1. Chymotrypsin Overview, Mechanism & Structure - Lesson | Study.com [study.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 10. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 11. researchgate.net [researchgate.net]

Application Note & Protocol: High-Throughput Spectrophotometric Measurement of Z-Tyr-ONp Cleavage for Protease Activity and Inhibition Screening

Abstract

This document provides a comprehensive guide to the principles and execution of a robust, continuous spectrophotometric assay for measuring the activity of proteases, using α-chymotrypsin as a model enzyme. The assay is based on the enzymatic cleavage of the chromogenic substrate N-benzyloxycarbonyl-L-tyrosine-p-nitrophenyl ester (Z-Tyr-ONp). Hydrolysis of this substrate releases the p-nitrophenolate ion, a yellow-colored product that can be quantified by measuring the increase in absorbance at 405 nm. We will delve into the mechanistic underpinnings of the assay, provide a detailed, step-by-step protocol for its implementation, and offer insights into data analysis and troubleshooting. This method is particularly well-suited for medium- to high-throughput screening of enzyme inhibitors in drug discovery and for fundamental enzymology research.

Introduction: The Principle of Chromogenic Protease Assays

The study of protease activity is fundamental to understanding numerous biological processes and is a cornerstone of drug development for a wide range of pathologies. Chymotrypsin, a serine protease found in the digestive system, serves as an excellent model for studying protease function due to its well-characterized mechanism and specificity.[1][2] It preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[2][3]

The assay described herein utilizes the synthetic substrate Z-Tyr-ONp. The N-benzyloxycarbonyl group mimics a preceding amino acid residue, while the tyrosine provides the specific recognition motif for chymotrypsin. The key to the assay's utility is the p-nitrophenyl ester group. When the ester bond is hydrolyzed by chymotrypsin, it releases p-nitrophenol (pNP).[4]

In an aqueous solution with a pH above its pKa (~7.1), p-nitrophenol exists predominantly in its deprotonated form, p-nitrophenolate. This phenolate ion exhibits a strong absorbance in the visible spectrum, with a maximum peak around 400-405 nm, and appears as a distinct yellow color.[5][6][7][8] The substrate, Z-Tyr-ONp, is colorless and does not absorb significantly at this wavelength. Therefore, the rate of the enzymatic reaction can be continuously monitored by measuring the increase in absorbance at 405 nm, which is directly proportional to the concentration of the p-nitrophenolate product formed.

This direct, continuous measurement of product formation allows for the precise determination of initial reaction velocities (V₀), which are essential for kinetic studies, including the determination of Michaelis-Menten parameters (Kₘ and Vₘₐₓ) and the characterization of enzyme inhibitors.

The Enzymatic Reaction and Spectrophotometric Detection

The core of this application is the enzymatic reaction catalyzed by chymotrypsin, which proceeds via a covalent catalysis mechanism.[3][9][10] The reaction can be summarized in two main stages: acylation and deacylation.

dot

Caption: Step-by-step experimental workflow for the assay.

Data Analysis and Interpretation

The primary output of this assay is the rate of change in absorbance over time (ΔA₄₀₅/min). This rate is then used to calculate the enzyme activity.

-

Determine the Rate of Reaction:

-

Plot Absorbance at 405 nm versus time (in minutes) for each well.

-

Identify the initial linear portion of the curve.

-

Calculate the slope of this linear portion (ΔA₄₀₅/min). This is your reaction rate.

-

Subtract the rate of the blank from the rate of the test wells to correct for spontaneous substrate hydrolysis.

-

-

Calculate Enzyme Activity:

-

Use the Beer-Lambert Law (A = εcl) to convert the rate of absorbance change to the rate of product formation.

-

Activity (µmol/min/mL) = (ΔA₄₀₅/min) / (ε × l)

-

ΔA₄₀₅/min: The rate of absorbance change from step 1.

-

ε (Molar Extinction Coefficient): The molar extinction coefficient for p-nitrophenolate at pH 7.8 and 405 nm is approximately 18,500 M⁻¹cm⁻¹. [6] * l (Path Length): For a standard cuvette, l = 1 cm. For a 96-well plate, the path length depends on the volume in the well (for 200 µL, it is typically ~0.5 cm). The path length should be determined empirically or provided by the instrument manufacturer.

-

-

-

Specific Activity:

-

To determine the specific activity of the enzyme, divide the calculated activity by the concentration of the enzyme in the assay.

-

Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Enzyme Concentration (mg/mL)]

-

Data Presentation: Example Results

| Sample | Enzyme Conc. (µg/mL) | Substrate Conc. (mM) | Corrected ΔA₄₀₅/min | Specific Activity (µmol/min/mg) |

| Chymotrypsin | 2.0 | 0.5 | 0.112 | 30.27 |

| Chymotrypsin + Inhibitor A | 2.0 | 0.5 | 0.028 | 7.57 |

| Chymotrypsin + Inhibitor B | 2.0 | 0.5 | 0.085 | 22.97 |

| No Enzyme Control | 0 | 0.5 | 0.002 | N/A |

Calculations based on a path length of 1 cm.

Troubleshooting and Self-Validation

A robust protocol includes measures for self-validation and clear troubleshooting steps.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Blank Reading/High Spontaneous Hydrolysis | 1. Substrate degradation due to improper storage. 2. Assay buffer pH is too high, leading to chemical hydrolysis. 3. Contaminated reagents. | 1. Use fresh substrate stock. Store aliquots protected from light and moisture. 2. Verify the pH of the assay buffer. 3. Prepare fresh reagents using high-purity water. |

| No or Very Low Enzyme Activity | 1. Inactive enzyme due to improper storage or handling. 2. Incorrect buffer pH. 3. Presence of an unknown inhibitor in the reagents. 4. Incorrect substrate concentration (too low). | 1. Use a fresh aliquot of enzyme. Avoid repeated freeze-thaw cycles. 2. Remake the buffer and confirm the pH. 3. Test reagents individually for inhibitory effects. 4. Increase the substrate concentration. |

| Non-linear Reaction Curve (Rapid Plateau) | 1. Substrate depletion. The initial substrate concentration is too low for the amount of enzyme. 2. Product inhibition. 3. Enzyme instability under assay conditions. | 1. Reduce the enzyme concentration or increase the initial substrate concentration. Ensure you are measuring the true initial velocity. 2. This is a characteristic of some enzymes; analyze only the initial linear phase. 3. Check the stability of the enzyme in the assay buffer over time. |

| Precipitation in Wells | 1. Substrate (Z-Tyr-ONp) is precipitating out of solution. 2. High concentration of protein or other components. | 1. Ensure the final DMSO concentration is sufficient to maintain substrate solubility, but not high enough to inhibit the enzyme (typically <5%). 2. Centrifuge reagents before use. Check for compatibility of all assay components. |

Conclusion

The spectrophotometric measurement of Z-Tyr-ONp cleavage is a reliable, sensitive, and highly adaptable method for quantifying chymotrypsin activity and screening for potential inhibitors. By understanding the principles behind the assay and adhering to the detailed protocols and validation steps outlined in this guide, researchers can generate high-quality, reproducible data for a wide range of applications in biochemistry and drug discovery. The simplicity and continuous nature of the assay make it an invaluable tool for both fundamental research and high-throughput screening campaigns.

References

-

Detection of Chymotrypsin by Optical and Acoustic Methods. National Institutes of Health (NIH). Available at: [Link]

-

Spectrophotometric Determination of p-Nitrophenol under ENP Interference. National Institutes of Health (NIH). Available at: [Link]

-

A spectrophotometric assay for the characterization of the S' subsite specificity of alpha-chymotrypsin. PubMed. Available at: [Link]

-

Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. National Institutes of Health (NIH). Available at: [Link]

-

A new, highly sensitive and specific assay for chymotrypsin. PubMed. Available at: [Link]

-

UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... ResearchGate. Available at: [Link]

-

Chymotrypsin. Chemistry LibreTexts. Available at: [Link]

-

How can one prepare standard solution of L-tyrosine? ResearchGate. Available at: [Link]

-

Mechanism of enzyme catalyzed reactions –I- chymotrypsin (CHE). YouTube. Available at: [Link]

-

The Crystal Structure of a Trypsin-like Mutant Chymotrypsin. ResearchGate. Available at: [Link]

-

4-Nitrophenol. Wikipedia. Available at: [Link]

-

Ultraviolet absorption spectrum of PNP at various pH values. ResearchGate. Available at: [Link]

-

Chymotrypsin Mechanism. YouTube. Available at: [Link]

-